Indole, 3-(3-diméthylaminopropionyl)-

Vue d'ensemble

Description

Indole, 3-(3-dimethylaminopropionyl)- is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.

The exact mass of the compound Indole, 3-(3-dimethylaminopropionyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80681. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Indole, 3-(3-dimethylaminopropionyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole, 3-(3-dimethylaminopropionyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antivirale

Les dérivés de l'indole ont été rapportés comme présentant des propriétés antivirales significatives. Par exemple, certains composés indoliques ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4, avec des valeurs de CI50 indiquant leur puissance . La flexibilité structurelle de l'indole permet la synthèse de divers dérivés qui peuvent être optimisés pour l'efficacité antivirale.

Propriétés Anti-inflammatoires

Le noyau indole est une caractéristique commune dans de nombreuses molécules de médicaments synthétiques en raison de sa forte affinité pour plusieurs récepteurs, ce qui est bénéfique dans le développement de nouveaux dérivés avec des capacités anti-inflammatoires . Cela rend les dérivés de l'indole précieux dans le traitement et la gestion des maladies inflammatoires.

Applications Anticancéreuses

Les dérivés de l'indole sont explorés pour leur potentiel en thérapie anticancéreuse. Leur capacité à se lier à diverses cibles biologiques en fait des candidats appropriés pour le développement d'agents anticancéreux . La recherche est en cours pour synthétiser et cribler les échafaudages indoliques pour différentes activités pharmacologiques liées au traitement du cancer.

Effets Antioxydants

La structure de l'indole a été associée à des activités antioxydantes, qui sont cruciales pour protéger les cellules du stress oxydatif . Cette propriété est particulièrement importante dans le développement d'agents thérapeutiques destinés aux maladies où les dommages oxydatifs sont un facteur clé.

Action Antimicrobienne

Les dérivés de l'indole possèdent des propriétés antimicrobiennes, ce qui en fait des candidats intéressants pour le développement de nouveaux antibiotiques . Avec le problème croissant de la résistance aux antibiotiques, les composés à base d'indole offrent une voie prometteuse pour la découverte de nouveaux médicaments.

Potentiel Antidiabétique

La recherche a indiqué que les dérivés de l'indole peuvent jouer un rôle dans les traitements antidiabétiques . Leur interaction avec les systèmes biologiques pourrait conduire au développement de nouvelles options thérapeutiques pour la gestion du diabète.

Activité Antimalarique

Les composés indoliques ont été étudiés pour leurs propriétés antimalariques, ce qui est significatif compte tenu de l'impact mondial du paludisme . La synthèse de dérivés à base d'indole pourrait contribuer à la création de médicaments antimalariques plus efficaces.

Effets Neuroprotecteurs

Les indoles ont été impliqués dans la neuroprotection, ce qui est vital pour les maladies telles qu'Alzheimer et Parkinson . L'interaction du noyau indole avec les récepteurs neuronaux peut être exploitée pour développer des médicaments qui protègent les tissus neuronaux.

Mécanisme D'action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.

Pharmacokinetics

Brain penetration of I3C and its metabolite diindolylmethane (DIM) was higher because of the breakdown of the blood-brain barrier .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound has significant molecular and cellular effects.

Action Environment

is a common source of these compounds . Anthropogenic activities significantly promote the distribution of indole in the environment .

Analyse Biochimique

Biochemical Properties

Indole, 3-(3-dimethylaminopropionyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophanase, an enzyme that catalyzes the deamination of tryptophan to produce indole . This interaction is essential for the production of indole and its derivatives, which are involved in numerous biological processes.

Cellular Effects

Indole, 3-(3-dimethylaminopropionyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in the tryptophan metabolism pathway . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of Indole, 3-(3-dimethylaminopropionyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, leading to the activation of downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indole, 3-(3-dimethylaminopropionyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, as observed in both in vitro and in vivo studies.

Metabolic Pathways

Indole, 3-(3-dimethylaminopropionyl)- is involved in several metabolic pathways. It interacts with enzymes such as tryptophanase and other cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of Indole, 3-(3-dimethylaminopropionyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

Indole, 3-(3-dimethylaminopropionyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its role in various biochemical processes and its overall efficacy.

Activité Biologique

Indole, 3-(3-dimethylaminopropionyl)- is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

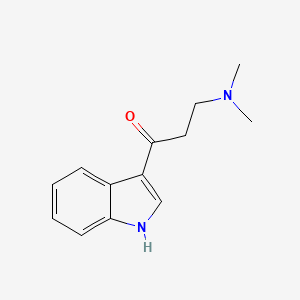

Chemical Structure and Properties

Indole, 3-(3-dimethylaminopropionyl)- features an indole core structure with a dimethylaminopropionyl side chain. This unique structure contributes to its interaction with various biological targets, particularly in the context of cancer therapy and antimicrobial activity.

The biological activity of Indole, 3-(3-dimethylaminopropionyl)- can be attributed to several mechanisms:

- Target Interaction : The compound primarily interacts with the Folate Receptor Alpha (FolRα), which is overexpressed in certain cancer cells. This interaction facilitates the internalization of the compound into target cells, leading to significant tumor growth inhibition in xenograft models.

- Biochemical Pathways : Indole, 3-(3-dimethylaminopropionyl)- affects key biochemical pathways related to tubulin dynamics, which are crucial for cell division. It has been shown to induce apoptosis in cancer cells by disrupting normal signaling pathways .

- Pharmacokinetics : The compound exhibits stability in circulation, maintaining its drug-antibody ratio for up to 21 days. This pharmacokinetic profile enhances its potential as a therapeutic agent.

Anticancer Properties

Indole, 3-(3-dimethylaminopropionyl)- has been evaluated for its anticancer properties across various studies:

- In Vitro Studies : Research indicates that the compound induces apoptosis in cancer cell lines through modulation of cellular signaling pathways. For instance, it has shown effectiveness against breast cancer cell lines such as SK-BR-3 and MDA-MB-231, with IC50 values indicating significant antiproliferative effects .

- In Vivo Studies : In animal models, particularly xenograft models expressing FolRα, Indole, 3-(3-dimethylaminopropionyl)- demonstrated substantial tumor growth inhibition. Combination treatments with other chemotherapeutic agents like carboplatin have further enhanced its efficacy.

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties:

- Mechanism : The compound exhibits activity against various pathogens by inhibiting key enzymes involved in microbial metabolism. This suggests a potential role in developing new antimicrobial therapies .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of Indole, 3-(3-dimethylaminopropionyl)-:

- Study on Cancer Cell Lines : A study evaluated the effects of the compound on different cancer cell lines and reported significant cytotoxicity at low micromolar concentrations. The results indicated that it could serve as a lead compound for further development in cancer therapeutics .

- Combination Therapy Research : Research has shown that combining Indole, 3-(3-dimethylaminopropionyl)- with established chemotherapeutics can lead to enhanced antitumor activity, suggesting its utility in combination therapy regimens .

Data Summary Table

Propriétés

IUPAC Name |

3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHVNBMMXFLOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179667 | |

| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24955-83-7 | |

| Record name | 3-(3-Dimethylaminopropionyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024955837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(3-dimethylaminopropionyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-(DIMETHYLAMINO)PROPIONYL)INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-DIMETHYLAMINOPROPIONYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6VTL2SY1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interact with DNA, and what are the potential downstream effects?

A1: The research suggests that 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interacts with fish sperm double-stranded DNA (fs-dsDNA) through a potential intercalation and/or alkylation mechanism []. Intercalation refers to the insertion of the compound between DNA base pairs, while alkylation involves a covalent modification of the DNA structure. This interaction leads to a noticeable decrease in the electrochemical signal of guanine, one of the four DNA bases []. This suggests that the compound binds to DNA, potentially disrupting its structure and function.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.